2-(4-methoxyphenoxy)ethyl 4-methylbenzenesulfonate
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Overview
Description
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester: is an organic compound with the molecular formula C16H18O5S and a molar mass of 322.38 g/mol . It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 2-(4-methoxyphenoxy)ethanol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester typically involves the esterification of p-toluenesulfonyl chloride with 2-(4-methoxyphenoxy)ethanol in the presence of a base. The reaction is usually carried out in an aprotic solvent such as pyridine, which also acts as a base .
Industrial Production Methods: On an industrial scale, the compound is synthesized by combining p-toluenesulfonyl chloride with 2-(4-methoxyphenoxy)ethanol under controlled conditions. The reaction mixture is then purified through recrystallization or other suitable methods to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed:
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: p-Toluenesulfonic acid and 2-(4-methoxyphenoxy)ethanol.
Scientific Research Applications
Chemistry: p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other esters and sulfonates .
Biology and Medicine: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of drug delivery systems and as a reagent in biochemical assays .
Industry: In the industrial sector, p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester is utilized in the production of polymers, resins, and other materials. It serves as a catalyst in various chemical reactions, including esterification and transesterification .
Mechanism of Action
The mechanism of action of p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester involves its role as an esterifying agent and a catalyst. The compound facilitates the formation of esters by providing a reactive sulfonate group that can undergo nucleophilic attack. This leads to the formation of new ester bonds, which are essential in various chemical and biochemical processes .
Comparison with Similar Compounds
Ethyl p-toluenesulfonate: Another ester of p-toluenesulfonic acid, used in similar applications.
Methyl p-toluenesulfonate: A related compound with similar reactivity and applications.
Uniqueness: p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester is unique due to the presence of the 4-methoxyphenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
CAS No. |
115951-32-1 |
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Molecular Formula |
C16H18O5S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-13-3-9-16(10-4-13)22(17,18)21-12-11-20-15-7-5-14(19-2)6-8-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
LIGANSFRQYSUJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
Synonyms |
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester |
Origin of Product |
United States |
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